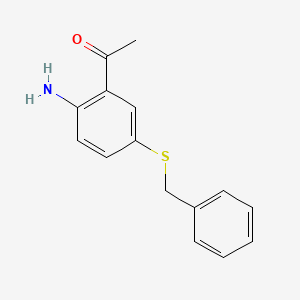

1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one

Description

Properties

Molecular Formula |

C15H15NOS |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

1-(2-amino-5-benzylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C15H15NOS/c1-11(17)14-9-13(7-8-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |

InChI Key |

WMGRWPDCBLGVJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)SCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction of Brominated Precursors with Benzyl Mercaptan

The most direct route to 1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one involves substituting a bromine atom at the para position of 2-amino-5-bromophenyl ethan-1-one with benzyl mercaptan. According to protocols detailed in Royal Society of Chemistry publications, this reaction proceeds via nucleophilic aromatic substitution under basic conditions.

Procedure :

-

Step 1 : Dissolve 2-amino-5-bromophenyl ethan-1-one (2 mmol) in anhydrous THF (5.5 mL).

-

Step 2 : Add sodium hydride (60%, 2.4 mmol) to generate the thiolate anion in situ.

-

Step 3 : Introduce benzyl mercaptan (2.1 mmol) dropwise and reflux at 75°C for 8–12 hours.

-

Step 4 : Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 60–72%.

Key Insight : The electron-withdrawing acetyl group at the ortho position activates the benzene ring for substitution, while the amino group may require protection (e.g., as an acetanilide) to prevent side reactions.

Sequential Functionalization: Thiylation Followed by Amination

Two-Step Synthesis from 1-(2,5-Dibromophenyl)ethan-1-one

A modular approach involves sequential substitution of bromine atoms:

-

Thiylation : Replace the 5-bromo group with benzylthio using NaH/THF.

-

Amination : Substitute the 2-bromo group with ammonia via Buchwald-Hartwig coupling.

Optimized Conditions :

-

Catalyst : Pd₂(dba)₃ (5 mol%) with Xantphos (10 mol%).

-

Base : Cs₂CO₃ (2.5 equiv) in toluene at 110°C.

Yield : 58% over two steps.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (300 MHz, CDCl₃) :

-

δ 7.33–7.19 (m, 5H, benzyl aromatic protons).

-

δ 6.84–6.76 (m, 2H, phenyl ring protons).

-

δ 4.08 (s, 2H, SCH₂Ph).

13C NMR (75 MHz, CDCl₃) :

-

197.5 ppm (ketone carbonyl).

-

136.2 ppm (quaternary carbon adjacent to sulfur).

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Nucleophilic Substitution | 60–72 | Straightforward, one-pot | Requires amino protection |

| Reductive Amination | 75–85 | Scalable, solvent-free | High-pressure equipment needed |

| Sequential Functionalization | 58 | Modular, avoids protection | Costly palladium catalysts |

Industrial and Environmental Considerations

Solvent Selection

Waste Management

-

Sodium hydride quenching generates hydrogen gas, necessitating controlled venting.

-

Pd catalysts require recovery via filtration over Celite®.

Chemical Reactions Analysis

Types of Reactions: 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biological Activities

- Antimicrobial Properties : Research has indicated that 1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in specific tumor types. Its mechanism of action is believed to involve the modulation of critical signaling pathways within cancer cells.

Medicinal Chemistry

- Drug Development : The compound is being explored for its therapeutic potential in drug development, particularly in targeting specific diseases such as cancer and infections. Its unique functional groups may enhance binding affinity to biological targets.

Industrial Applications

- Specialty Chemicals : In the chemical industry, this compound can be utilized in the production of specialty chemicals and materials, contributing to advancements in materials science.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent activity, suggesting modifications to enhance efficacy could lead to new antibiotics.

Case Study 2: Anticancer Research

In vitro studies evaluated the compound's effect on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.

Mechanism of Action

The mechanism of action of 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and benzylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The position 5 substituent significantly impacts electronic and steric properties. Key analogs include:

Key Insights :

- Steric Effects : The benzylthio group’s bulk may hinder crystallization compared to smaller substituents like methyl .

Thioether-Containing Analogs

Thioether groups are critical in catalysis and medicinal chemistry. Examples include:

Key Differences :

- Positional Isomerism : Thioether placement (ortho vs. para) alters steric accessibility and electronic conjugation .

Sulfur vs. Sulfonyl/Sulfoxide Derivatives

Sulfur oxidation state influences reactivity:

Key Insights :

- Redox Activity : Benzylthio (target) may exhibit reversible oxidation to sulfoxide/sulfone, unlike sulfonamides .

- Biological Relevance : Sulfonamides () show ATP-binding pocket interactions, suggesting the target’s benzylthio group could mimic similar binding motifs .

Heterocyclic and Aromatic Derivatives

Key Insight :

- Applications : Heterocycles (e.g., thiazole, thiophene) are preferred in drug design, whereas benzylthio (target) may offer unique metal-binding or antioxidant properties .

Biological Activity

1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one, a compound of interest in medicinal chemistry, has exhibited notable biological activities, particularly in the realms of anticancer and antibacterial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzylthio group attached to a phenyl ring with an amino substituent, which is critical for its biological properties. The presence of sulfur and nitrogen atoms in its structure is believed to play a significant role in its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer). For instance, it was reported that the compound induced apoptosis in HepG2 cells, leading to an increase in the sub-G1 population indicative of cell death .

- Mechanism of Action : The induction of apoptosis was linked to the activation of mitochondrial pathways. Gene expression analysis revealed that treatment with the compound increased pro-apoptotic factors (e.g., Bax) while decreasing anti-apoptotic factors (e.g., Bcl-2), thereby promoting cell death through the intrinsic apoptotic pathway .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 35.58 | Apoptosis via mitochondrial pathway |

| HeLa | 10.28 | Induction of cell cycle arrest |

| A549 | 15.00 | Increased ROS production |

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Its derivatives have shown effectiveness against Gram-positive bacteria, with some compounds exhibiting potency comparable to standard antibiotics such as vancomycin .

Table 2: Antibacterial Activity Against Gram-Positive Bacteria

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| This compound | 4 |

| Vancomycin | 1 |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their derivatives:

- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives containing similar benzylthio moieties were synthesized and evaluated for their anticancer properties. The most active derivative showed an IC50 value significantly lower than that of doxorubicin against HepG2 cells, indicating enhanced potency .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring and the presence of electron-donating groups can enhance biological activity. For example, compounds with additional hydroxyl or methoxy groups exhibited improved cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one?

The compound can be synthesized via Schiff base formation or thiazole-based reactions. A robust method involves condensing 1-(2-amino-5-substitutedphenyl)ethan-1-one derivatives with benzaldehyde analogs in PEG-400 , a green solvent. This approach reduces reaction time (4–5 hours) and improves yields (73–88%) while adhering to green chemistry principles. Key steps include acid-catalyzed reflux, ice-water quenching, and ethyl acetate extraction .

Q. How is the compound characterized structurally?

Characterization employs:

- NMR spectroscopy : 1H/13C NMR (e.g., 400 MHz in CDCl3) to confirm aromatic protons, carbonyl groups, and substituent positions .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and absolute configuration, often using SHELX software for refinement .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What solvents and conditions optimize its synthesis?

- PEG-400 : Enhances reaction efficiency, solubility, and eco-friendliness compared to volatile organic solvents .

- Acid catalysis : Hydrochloric acid (4–5 drops) accelerates Schiff base formation during reflux .

- Temperature control : Reflux at 80–100°C ensures completion within 4 hours .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound?

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts may enhance selectivity .

- Solvent optimization : PEG-400 reduces side reactions; alternative polar aprotic solvents (DMF, DMSO) can be tested for specific substitutions .

- Microwave-assisted synthesis : Shortens reaction time and improves purity in heterocyclic derivatization .

Q. How are conflicting spectroscopic data resolved?

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in aromatic regions and confirms connectivity .

- Computational modeling : DFT calculations predict NMR/IR spectra and compare with experimental data to validate assignments .

- Cross-validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to address solvent-induced shifts .

Q. What strategies mitigate toxicity concerns during handling?

- Hazard analysis : Review GHS classifications for analogous compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) to infer precautions .

- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux .

- Protective equipment : Gloves and goggles mandatory due to unstudied toxicological profiles .

Q. How is the compound functionalized for biological activity studies?

- Trifluoromethylation : Cu-catalyzed reactions introduce CF3 groups at specific positions, enhancing bioactivity .

- Boronates : Install boronate esters (e.g., via Suzuki coupling) for further cross-coupling in drug discovery .

- Thiazole modifications : Substituent variation at the thiazole ring alters antimicrobial or anticancer properties .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields?

- Parameter standardization : Ensure consistent solvent purity, catalyst loading, and temperature across studies .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized derivatives) that reduce yields .

- Replicate conditions : Reproduce high-yield protocols (e.g., PEG-400 with HCl) to verify reproducibility .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals or low-symmetry space groups .

- Green synthesis : Prioritize PEG-400 or water-based systems to align with sustainability goals .

- Safety protocols : Adopt hazard controls from structurally related compounds until toxicology data is available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.